molecular formula C11H12ClN3O2S B12728955 (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea CAS No. 130111-94-3

(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea

Cat. No.: B12728955
CAS No.: 130111-94-3
M. Wt: 285.75 g/mol
InChI Key: YMRZZAJAAXRRNB-UHFFFAOYSA-N
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Description

(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea typically involves the cyclocondensation of appropriate Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the azetidinone ring or other functional groups.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is unique due to its specific substitution pattern and the presence of both azetidinone and thiourea moieties. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

130111-94-3

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]thiourea

InChI

InChI=1S/C11H12ClN3O2S/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15(9)14-11(13)18/h2-5,8-9H,1H3,(H3,13,14,18)

InChI Key

YMRZZAJAAXRRNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2NC(=S)N)Cl

Origin of Product

United States

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